molecular formula C10H11N5O4 B1663027 Adenosine dialdehyde CAS No. 34240-05-6

Adenosine dialdehyde

Cat. No.: B1663027
CAS No.: 34240-05-6
M. Wt: 265.23 g/mol
InChI Key: ILMNSCQOSGKTNZ-UHFFFAOYSA-N
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Description

Adenosine dialdehyde is a purine nucleoside analogue known for its potent inhibitory effects on S-adenosylhomocysteine hydrolase. This compound exhibits significant biological activity, particularly in the context of cancer research due to its anti-tumor properties .

Mechanism of Action

Target of Action

Adenosine dialdehyde (AdOx) is a purine nucleoside analogue and a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH) . SAHH is an enzyme that plays a crucial role in the methylation process, which is essential for many biological functions .

Mode of Action

AdOx acts as an indirect methyltransferase inhibitor . It interacts with its target, SAHH, and inhibits its function . This inhibition leads to the accumulation of methyl-accepting proteins in hypomethylated states, which are used for in vitro protein methylation analyses .

Biochemical Pathways

The inhibition of SAHH by AdOx affects the methylation process. Methylation is a biochemical process that transfers a methyl group to various substrates, including DNA, proteins, and small molecules, thereby influencing their function . By inhibiting SAHH, AdOx disrupts this process, leading to changes in the methylation status of various substrates .

Pharmacokinetics

It’s known that adox is used in cell culture, suggesting that it can penetrate cell membranes . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of AdOx.

Result of Action

The inhibition of SAHH by AdOx leads to the accumulation of hypomethylated proteins . This can affect various cellular processes, as methylation is a key regulatory mechanism for protein function. For instance, it has been shown that AdOx treatment can decrease the methylation of certain proteins, indicating that it can influence protein function .

Action Environment

The action of AdOx can be influenced by various environmental factors. For example, the presence of other compounds, such as translation inhibitors, can enhance the effects of AdOx . Furthermore, the cellular environment, including the type of cells and their metabolic state, can also influence the action of AdOx .

Biochemical Analysis

Biochemical Properties

Adenosine dialdehyde interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit S-adenosylhomocysteine hydrolase , a key enzyme involved in the metabolism of adenosine . This interaction affects the methylation state of proteins, a process that is crucial for various cellular functions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in HeLa cells, this compound treatment decreased the methylation of the majority of in vivo methyl-accepting polypeptides .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role as an indirect methyltransferase inhibitor. It exerts its effects at the molecular level by inhibiting the methylation of proteins, thereby affecting their function . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the level and pattern of the in vivo methylated polypeptides do not change after a 12-hour chase, indicating the stability of the methylated polypeptide as well as the methyl groups on the modified polypeptides .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of adenosine. It interacts with enzymes such as S-adenosylhomocysteine hydrolase , affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. It has been suggested that protein arginine methylation, which is influenced by this compound, plays a role in signal transduction, subcellular localization, and transcription . More detailed studies are needed to fully understand the subcellular localization of this compound and its implications.

Preparation Methods

Adenosine dialdehyde can be synthesized through the oxidation of adenosine using periodate. The reaction typically involves treating adenosine with sodium periodate in an aqueous solution, leading to the formation of the dialdehyde derivative . Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Adenosine dialdehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Adenosine dialdehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Adenosine dialdehyde is unique among purine nucleoside analogues due to its specific inhibitory action on S-adenosylhomocysteine hydrolase. Similar compounds include:

This compound stands out due to its potent and specific inhibitory effects, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNSCQOSGKTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955784
Record name 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34240-05-6, 39798-19-1
Record name Periodate-oxidized adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine dialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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